molecular formula C6H8N2O2S B1505681 (S)-2-Amino-3-(thiazol-5-yl)propanoic acid CAS No. 1343718-84-2

(S)-2-Amino-3-(thiazol-5-yl)propanoic acid

Cat. No.: B1505681
CAS No.: 1343718-84-2
M. Wt: 172.21 g/mol
InChI Key: XEGDVXZYFYKJJR-YFKPBYRVSA-N
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Description

(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: is a thiazole derivative with a molecular formula of C6H8N2O2S and a molecular weight of 172.20 g/mol . Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring, and they are known for their diverse biological activities.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of thiazole with amino acids under specific conditions.

  • Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to increase yield and purity, using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: undergoes various types of reactions:

  • Oxidation: Can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Substitution reactions at the thiazole ring can introduce different functional groups.

  • Common Reagents and Conditions: Reagents like sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution.

  • Major Products Formed: Oxidation typically yields carboxylic acids, while reduction can produce amines.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new drugs and biologically active agents.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-(thiazol-5-yl)propanoic acid exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Involvement in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

(S)-2-Amino-3-(thiazol-5-yl)propanoic acid: is compared with other similar compounds:

  • Similar Compounds: Other thiazole derivatives, such as 2-aminothiazole and 3-(2-amino-1,3-thiazol-5-yl)propanoic acid .

  • Uniqueness: Its unique structural features and biological activities set it apart from other thiazole derivatives.

Properties

IUPAC Name

(2S)-2-amino-3-(1,3-thiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-8-3-11-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGDVXZYFYKJJR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00711528
Record name 3-(1,3-Thiazol-5-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343718-84-2
Record name 3-(1,3-Thiazol-5-yl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00711528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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